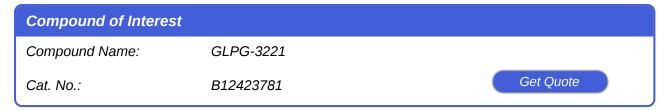


Application Notes and Protocols for GLPG-3221 in Ussing Chamber Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GLPG-3221 (also known as ABBV-3221) is a novel C2 corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, developed through a collaboration between Galapagos and AbbVie.[1][2] It is designed to address the trafficking defects of the F508del-CFTR protein, the most common mutation in cystic fibrosis (CF).[1][2] As part of a triple-combination therapy, GLPG-3221 works to increase the amount of functional CFTR protein at the cell surface, thereby restoring chloride transport.[1][3][4] The Ussing chamber system is a critical in vitro tool for evaluating the efficacy of CFTR modulators like GLPG-3221 by measuring ion transport across epithelial cell monolayers. These application notes provide a detailed protocol for utilizing GLPG-3221 in Ussing chamber experiments with human bronchial epithelial (HBE) cells.

Data Presentation

The following table summarizes the quantitative data on the efficacy of **GLPG-3221** in an in vitro human bronchial epithelial cell model. The data demonstrates the dose-dependent potentiation of CFTR-mediated current by **GLPG-3221** when used in combination with a C1 corrector and a potentiator.

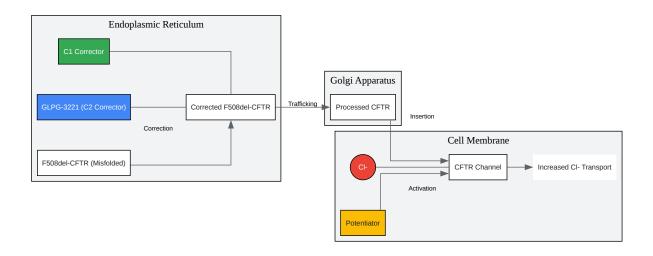


Compound Combination	Parameter	Value	Reference
ABBV-2222 (0.15 μM) + GLPG1837 (0.75 μM)	Baseline CFTR Current	100%	[1]
GLPG-3221 + ABBV- 2222 (0.15 μM) + GLPG1837 (0.75 μM)	EC50	105 nM	[1]
GLPG-3221 + ABBV- 2222 (0.15 μM) + GLPG1837 (0.75 μM)	Maximum Response	585%	[1]

Signaling Pathway

GLPG-3221 acts as a C2 corrector, targeting a specific defect in the processing of the F508del-CFTR protein. In individuals with the F508del mutation, the CFTR protein is misfolded and retained in the endoplasmic reticulum (ER), leading to its premature degradation and a significant reduction in the number of CFTR channels at the cell surface. C2 correctors like GLPG-3221 are believed to bind to the misfolded F508del-CFTR protein, facilitating its proper folding and subsequent trafficking from the ER to the Golgi apparatus and ultimately to the plasma membrane. This action is complementary to C1 correctors, which target a different aspect of the folding defect. By increasing the density of CFTR channels at the cell surface, GLPG-3221, as part of a combination therapy with a C1 corrector and a potentiator (which enhances channel opening), leads to a significant increase in chloride ion transport.





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GLPG-3221 Mechanism of Action

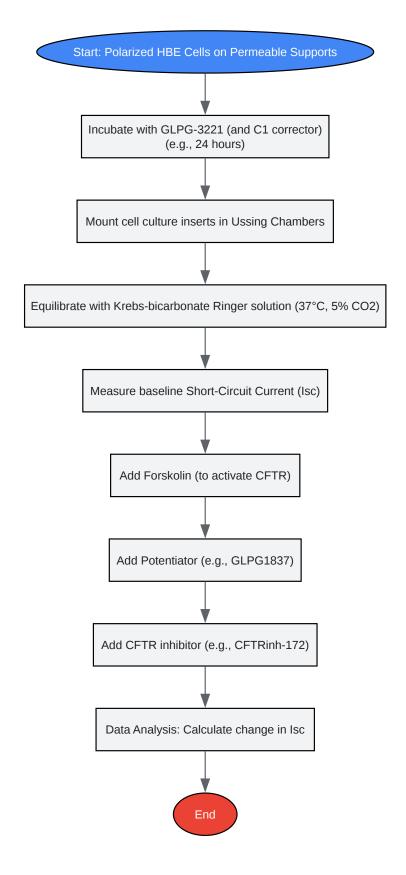
Experimental Protocols Cell Culture

Human bronchial epithelial (HBE) cells from individuals homozygous for the F508del-CFTR mutation are cultured on permeable supports (e.g., Transwell®) at an air-liquid interface to promote differentiation and polarization.

Ussing Chamber Experimental Workflow

The following diagram outlines the key steps for assessing the effect of **GLPG-3221** on CFTR function using an Ussing chamber.





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Ussing Chamber Experimental Workflow



Detailed Protocol

- Cell Preparation:
 - Culture F508del/F508del HBE cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.
 - Twenty-four hours prior to the Ussing chamber experiment, treat the cells with the desired concentrations of GLPG-3221 and a C1 corrector (e.g., ABBV-2222) in the basolateral medium. Include a vehicle control (e.g., DMSO).
- Ussing Chamber Setup:
 - Prepare Krebs-bicarbonate Ringer solution for both the apical and basolateral chambers.
 - Mount the permeable supports containing the HBE cell monolayers into the Ussing chambers.
 - Fill the apical and basolateral chambers with the pre-warmed (37°C) and gassed (5% CO₂) Krebs-bicarbonate Ringer solution.
- Electrophysiological Measurements:
 - Allow the system to equilibrate and the baseline short-circuit current (Isc) to stabilize.
 - To measure CFTR-independent ion transport, amiloride (an ENaC inhibitor) can be added to the apical chamber.
 - To activate CFTR, add forskolin to the basolateral chamber.
 - To potentiate the activity of the corrected CFTR channels, add a potentiator (e.g., GLPG1837 or ivacaftor) to the apical or basolateral chamber according to its known mechanism.
 - Record the peak Isc response.
 - To confirm that the measured current is CFTR-specific, add a CFTR inhibitor (e.g.,
 CFTRinh-172) to the apical chamber and measure the decrease in Isc.



Data Analysis:

- The primary endpoint is the change in Isc (ΔIsc) following the addition of the CFTR activator and potentiator.
- The CFTR-specific current is calculated as the difference between the peak Isc and the Isc after the addition of the CFTR inhibitor.
- For dose-response experiments, plot the ΔIsc against the concentration of GLPG-3221 to determine the EC₅₀.
- Normalize the data to the vehicle control to determine the percentage increase in CFTR function.

Conclusion

GLPG-3221 is a potent C2 corrector that, in combination with a C1 corrector and a potentiator, significantly enhances CFTR-mediated chloride transport in in vitro models of cystic fibrosis. The Ussing chamber is an indispensable tool for quantifying the electrophysiological effects of **GLPG-3221** and other CFTR modulators. The protocols and data presented here provide a framework for researchers to effectively utilize **GLPG-3221** in their studies to further understand and develop therapies for cystic fibrosis.

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